

Estriol-d3-1: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Estriol-d3-1*

Cat. No.: *B15144282*

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An In-depth Overview of Supplier Specifications, Analytical Methodologies, and Biological Pathways

This technical guide provides a comprehensive overview of **Estriol-d3-1**, a deuterated form of the estrogenic hormone estriol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their studies. This document outlines typical quality specifications from various suppliers, detailed experimental protocols for quality control, and a visualization of the pertinent biological signaling pathway.

Sourcing and Quality Specifications of Estriol-d3-1

Estriol-d3-1 is available from several reputable suppliers of research chemicals and reference standards. The quality and characterization of this material are crucial for its use in sensitive analytical applications, such as pharmacokinetic and metabolic studies. While a complete Certificate of Analysis (CofA) is typically provided upon purchase, the following table summarizes common quality specifications based on publicly available data and typical standards for such compounds.

Table 1: Typical Quality Specifications for **Estriol-d3-1**

Parameter	Typical Specification	Analytical Method
Identity		
Chemical Name	(16 α ,17 β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3	-
CAS Number	79037-36-8	-
Molecular Formula	C ₁₈ H ₂₁ D ₃ O ₃ [1]	Mass Spectrometry
Molecular Weight	291.40 g/mol [1]	Mass Spectrometry
Purity		
Purity by HPLC	≥95%[2]	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥98%	Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry
Physical Properties		
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO, Methanol, Ethanol	Solvent Solubility Test
Residual Solvents	Conforms to USP <467>	Gas Chromatography (GC)
Elemental Impurities	Conforms to USP <232>	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Storage		
Recommended Storage	-20°C	-

Experimental Protocols for Quality Control

Accurate and precise analytical methods are essential for the verification of **Estriol-d3-1** quality. The following are detailed methodologies for key analytical techniques used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of **Estriol-d3-1** and separating it from potential organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Zorbax Eclipse XDB C8 (5 μ m, 250 mm x 4.6 mm) or equivalent.[3]
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 30% acetonitrile and 70% water to 80% acetonitrile and 20% water over 30 minutes.[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30 °C.
- Detection: UV absorbance at 230 nm.[3]
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known concentration of **Estriol-d3-1** in the initial mobile phase composition.
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of **Estriol-d3-1** and assessing its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Ionization Mode: Negative ion mode is often effective for estrogens.

- Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and its isotopic distribution.
- Analysis:
 - Confirm the presence of the $[M-H]^-$ ion corresponding to the molecular weight of **Estriol-d3-1** ($m/z \sim 290.2$).
 - Analyze the isotopic cluster to determine the degree of deuteration. The relative intensities of the ions corresponding to d0, d1, d2, and d3 species are used to calculate the isotopic purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

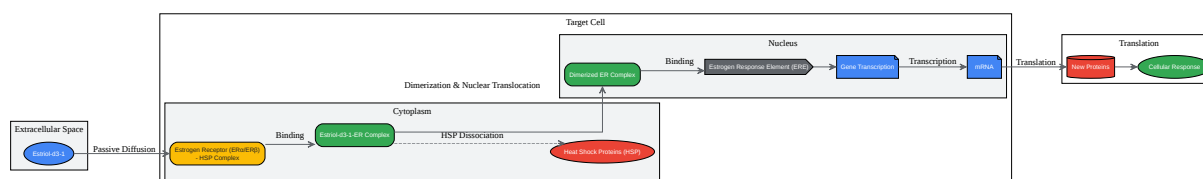
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of deuterium labeling.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Solvent: Deuterated solvent such as DMSO- d_6 or Chloroform- d .
 - Analysis: The ^1H NMR spectrum will show a reduction in the signal intensity at the positions of deuterium incorporation compared to the spectrum of unlabeled estriol. The integration of the remaining proton signals can be used to estimate the extent of deuteration.
- ^2H NMR (Deuterium NMR):
 - Solvent: A protic solvent (e.g., DMSO).
 - Analysis: The ^2H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their chemical environment and thus the labeling positions.

Biological Context: The Estrogen Receptor Signaling Pathway

Estriol, and by extension **Estriol-d3-1**, exerts its biological effects primarily through interaction with estrogen receptors (ERs), which are nuclear hormone receptors.[4] There are two main subtypes, ER α and ER β . [4] The binding of estriol to these receptors initiates a cascade of events leading to the regulation of gene expression.[4][5]

The following diagram illustrates the classical genomic signaling pathway of estriol.



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Estriol Signaling Pathway

Diagram Caption: The classical genomic signaling pathway of **Estriol-d3-1**, illustrating its binding to estrogen receptors, nuclear translocation, and subsequent regulation of gene transcription.

This guide provides foundational technical information for the procurement and quality assessment of **Estriol-d3-1**, as well as its biological mechanism of action. For specific

applications, it is always recommended to consult the supplier's lot-specific Certificate of Analysis and to perform in-house validation of analytical methods.

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